molecular formula C11H11F3O2 B1396040 4-(4,4,4-Trifluorobutoxy)benzaldehyde CAS No. 280776-44-5

4-(4,4,4-Trifluorobutoxy)benzaldehyde

Cat. No.: B1396040
CAS No.: 280776-44-5
M. Wt: 232.2 g/mol
InChI Key: CJSATUYAABUQSB-UHFFFAOYSA-N
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Description

4-(4,4,4-Trifluorobutoxy)benzaldehyde is a fluorinated benzaldehyde derivative with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g/mol . Its structure features a benzaldehyde core substituted at the para position with a 4,4,4-trifluorobutoxy group (–O–(CH₂)₃CF₃). This compound (CAS: 1413932-82-7) is notable for its combination of aromatic aldehyde reactivity and the lipophilic, electron-withdrawing trifluorobutoxy group, which enhances its utility in pharmaceutical and materials chemistry. The trifluorobutoxy moiety improves metabolic stability and membrane permeability compared to non-fluorinated analogs, making it valuable in drug design .

Properties

IUPAC Name

4-(4,4,4-trifluorobutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)6-1-7-16-10-4-2-9(8-15)3-5-10/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSATUYAABUQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-(4,4,4-Trifluorobutoxy)benzaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4,4,4-Trifluorobutoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluorobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

4-(4,4,4-Trifluorobutoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4,4-Trifluorobutoxy)benzaldehyde depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The trifluorobutoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The trifluorobutoxy group in this compound introduces lipophilicity and electron-withdrawing character , moderating the aldehyde's electrophilicity compared to electron-donating groups (e.g., –OH in 4-hydroxybenzaldehyde) .
  • In contrast, 4-(bromomethyl)benzaldehyde’s –CH₂Br group enables nucleophilic substitution reactions, but its toxicity and instability limit applications .

Biological and Pharmacological Relevance: Fluorinated analogs like this compound exhibit superior metabolic stability due to C–F bond resistance to enzymatic degradation, a critical advantage over non-fluorinated compounds (e.g., 4-hydroxybenzaldehyde) in drug development . The trifluorobutoxy group’s bulkiness may reduce binding to off-target proteins compared to smaller substituents like –CF₃ .

Synthetic Utility :

  • This compound’s ether linkage (–O–) allows for facile derivatization via nucleophilic aromatic substitution or cross-coupling reactions, unlike 4-(trifluoromethyl)benzaldehyde, where the –CF₃ group is inert under most conditions .

Fluorinated Benzaldehydes in Medicinal Chemistry

  • Anticancer Activity: Fluorinated benzaldehydes, including this compound, have shown promise in inhibiting enzymes like monoamine oxidase (MAO) due to fluorine’s electron-withdrawing effects, which enhance binding to catalytic sites .
  • PET Tracer Design : Deuterium or fluorine substitution in benzaldehyde derivatives (e.g., deuterated deprenyl analogs) improves radiotracer sensitivity by modulating enzyme-binding kinetics, a principle applicable to this compound in imaging studies .

Limitations and Challenges

  • Commercial Availability : Both this compound and related ethers (e.g., 2-benzyloxy-4,5-difluorophenylboronic acid) are listed as discontinued in commercial catalogs, suggesting synthesis challenges or niche demand .
  • Toxicity : While this compound lacks detailed toxicological data, analogs like 4-(bromomethyl)benzaldehyde require stringent safety protocols due to acute toxicity risks .

Biological Activity

4-(4,4,4-Trifluorobutoxy)benzaldehyde is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound features a benzaldehyde moiety substituted with a trifluorobutoxy group. The presence of fluorine atoms often enhances the biological activity of organic compounds by increasing their lipophilicity and stability. The chemical formula for this compound is C₁₁H₈F₃O₂, with a molecular weight of approximately 236.17 g/mol.

Biological Activities

1. Antimicrobial Activity

Research has indicated that fluorinated compounds can exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against various pathogens, including Mycobacterium tuberculosis. A study demonstrated that certain derivatives exhibited up to tenfold improvements in whole-cell activity against Mtb compared to their parent compounds .

2. Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been explored in various cancer cell lines. For example, compounds with similar structures have shown high cytotoxicity against drug-resistant leukemia cells. The mechanisms involved include alterations in mitochondrial function and activation of apoptotic pathways.

3. Enzyme Inhibition

Fluorinated benzaldehyde derivatives have also been studied for their ability to inhibit specific enzymes. The introduction of various substituents has been shown to significantly increase the inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain derivatives exhibited IC50 values ranging from 46.8 to 137.7 µM for AChE inhibition .

Case Study 1: Antitubercular Activity

A notable study synthesized derivatives of 4-(trifluoromethoxy)benzaldehyde that were tested against Mycobacterium tuberculosis. The results indicated that some compounds exhibited significant improvements in efficacy compared to existing treatments, highlighting the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Efficacy

In vitro studies on the anticancer efficacy of fluorinated benzaldehyde derivatives revealed that some compounds induced significant apoptosis in resistant cancer cell lines. These findings suggest that the structural features of these compounds contribute to their ability to target cancer cells effectively.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to structurally similar compounds:

Compound NameChemical FormulaNotable FeaturesBiological Activity
This compound C₁₁H₈F₃O₂Trifluorobutoxy substituentAntimicrobial, cytotoxic
2-Fluoro-4-(trifluoromethoxy)benzaldehyde C₈H₄F₄O₂Electrophilic natureAntimicrobial, cytotoxic
3-Bromo-4-(trifluoromethoxy)benzaldehyde C₉H₇BrF₃O₂Bromine substitutionEnhanced enzyme inhibition
2-Chloro-4-(trifluoromethoxy)benzaldehyde C₈H₄ClF₃OChlorine substitutionVaries based on substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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